![molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0](/img/structure/B1350201.png)
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- (CPCB) is a synthetic compound that has been used in various scientific studies and laboratory experiments. It has a wide range of applications in areas such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antibody-Drug Conjugation (ADC) Linker
The compound (2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate is used as an ADCs linker with aldehyde functionality. This application is crucial in the development of antibody-drug conjugates, which are designed to target and deliver cytotoxic drugs to cancer cells specifically .
Protein Degradation
Research has shown that derivatives of this compound can selectively and dose-dependently degrade specific proteins like KRAS G12D/V and MDM2, suppressing their signaling without causing non-specific cytotoxic effects .
Anticonvulsant Research
There is ongoing research into the anticonvulsant properties of compounds with a similar structure to (2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate. These studies involve synthesis and both in vivo and in vitro testing to discover new anticonvulsants .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, modifying their function and leading to changes in cellular processes .
Mode of Action
It has been suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed effects of the compound.
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . It is also suggested that the compound is a CYP1A2 inhibitor .
Result of Action
It has been suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJAIZMANMQOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394513 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
CAS RN |
68388-09-0 |
Source
|
Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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